4-chloro-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones. The pyridine moiety can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the thiazole and pyridine intermediates with a benzamide derivative under conditions that facilitate amide bond formation, such as using peptide coupling agents like diethylphosphorocyanidate (DEPC) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the pyridine moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzamide.
Substitution: The chlorine atom in the benzamide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-chloro-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxamide share structural similarities and exhibit diverse biological activities.
Pyridine derivatives: Compounds such as 4-aminopyridine and pyridine-3-carboxamide are known for their pharmacological properties.
Uniqueness
4-chloro-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiazole and pyridine rings, along with the benzamide group, allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-chloro-N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c19-14-3-1-13(2-4-14)17(25)23-18-22-15(11-26-18)9-16(24)21-10-12-5-7-20-8-6-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYGWWHRYGHGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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